molecular formula C10H18N2O3 B7726455 N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide

N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide

Cat. No.: B7726455
M. Wt: 214.26 g/mol
InChI Key: ATXCVEYWESPIDM-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide typically involves the reaction of morpholine with oxirane (ethylene oxide) to form N-(2-hydroxyethyl)morpholine. This intermediate is then reacted with oxalyl chloride to produce N-(2-chloroethyl)morpholine. Finally, the compound is treated with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Biological Activity

N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to interact with various biological targets. The oxolane moiety contributes to the compound's lipophilicity, enhancing its bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to a decrease in the proliferation of cancer cells. For instance, it may target carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Protein Binding : The structural features of the compound facilitate binding to various proteins, modulating their activity and influencing cellular pathways.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds derived from morpholine derivatives have shown potent anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies reported IC50 values ranging from 1.52 to 6.31 μM, indicating high selectivity for cancer cells over normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial Effects : Some derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at concentrations around 50 μg/mL .

Case Study 1: Carbonic Anhydrase Inhibition

A study focused on the inhibitory effects of morpholine derivatives on carbonic anhydrase IX (CA IX), a target for cancer therapy. The compounds exhibited IC50 values between 10.93 and 25.06 nM for CA IX, highlighting their potential as selective inhibitors in cancer treatment .

Case Study 2: Apoptosis Induction in Cancer Cells

Another investigation revealed that certain morpholine derivatives could induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positivity (22-fold increase compared to control). This suggests that these compounds may trigger programmed cell death pathways, providing a mechanism for their anticancer effects .

Research Findings Summary

The following table summarizes the key findings related to the biological activities of this compound:

Activity Type Target IC50 Value Effectiveness
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06 nMHigh selectivity
Anticancer ActivityMDA-MB-231 Cell Line1.52 - 6.31 μMSignificant inhibition
Antibacterial ActivityS. aureusN/A>80% inhibition

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCVEYWESPIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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